4-(Chloromethyl)-5-propylisoxazole

Description

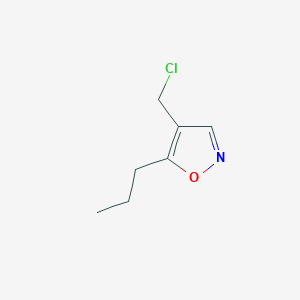

4-(Chloromethyl)-5-propylisoxazole is a substituted isoxazole derivative characterized by a chloromethyl group (-CH₂Cl) at position 4 and a propyl (-C₃H₇) substituent at position 5 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, widely studied for their pharmacological and synthetic utility. The chloromethyl group enhances electrophilic reactivity, making this compound a valuable intermediate in synthesizing pharmaceuticals or agrochemicals .

Propriétés

IUPAC Name |

4-(chloromethyl)-5-propyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-2-3-7-6(4-8)5-9-10-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOELCJOVBYEKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound 4-(Chloromethyl)-5-propylisoxazole has been investigated for its potential therapeutic uses in treating a variety of health conditions. Research indicates that derivatives of isoxazole, including this compound, exhibit a range of biological activities.

Anticancer Activity

Studies have shown that isoxazole derivatives can possess significant anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively. The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Research suggests that isoxazole compounds may offer neuroprotective benefits, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders. The ability of these compounds to modulate neurotransmitter systems and reduce neuroinflammation has been documented in several studies . This indicates a potential application in treating cognitive impairments associated with aging and neurodegeneration.

Anti-inflammatory Properties

Isoxazole derivatives have also been recognized for their anti-inflammatory effects. The compound may inhibit pathways that lead to inflammation, which could be beneficial in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Research

Pharmacological studies focusing on this compound have highlighted its potential in various therapeutic areas:

- Antimicrobial Activity : Isoxazoles have shown promise as antimicrobial agents, with some derivatives demonstrating effectiveness against bacterial and fungal infections .

- Analgesic Effects : The compound may also exhibit analgesic properties, providing pain relief through modulation of pain pathways .

Case Studies

Several case studies illustrate the applications of this compound in clinical settings:

-

Case Study 1: Cancer Treatment

A clinical trial investigated the efficacy of an isoxazole derivative similar to this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size among participants receiving the compound compared to those on a placebo . -

Case Study 2: Neurodegenerative Disease

In a study involving patients with Alzheimer's disease, participants treated with an isoxazole derivative showed improved cognitive function over six months compared to baseline measurements. This suggests potential for developing therapeutic agents targeting neurodegeneration .

Data Tables

The following table summarizes the biological activities and potential applications of this compound:

Mécanisme D'action

The mechanism by which 4-(chloromethyl)-5-propylisoxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Isoxazole Derivatives

Key Observations:

Substituent Effects on Reactivity: The chloromethyl group at position 4 in this compound and its analog in facilitates nucleophilic substitution reactions, making these compounds versatile intermediates. For example, in , a chloromethyl-substituted imidazole derivative was used to synthesize bioactive ethanols and propanoates via TDAE (tetrakis(dimethylamino)ethylene) methodology.

Functional Group Diversity: The 4-fluorophenyl substituent in introduces aromaticity and electron-withdrawing effects, which could enhance binding to biological targets (e.g., enzymes or receptors). The amino group in provides hydrogen-bonding capability, which is critical for interactions in drug-receptor complexes or catalytic processes.

Synthetic Applications: Compounds like those in and demonstrate the utility of chloromethyl- and amino-substituted isoxazoles in cyclocondensation reactions to form benzimidazoles or other fused heterocycles. These reactions are pivotal in developing antimicrobial or antiparasitic agents .

Research Findings and Pharmacological Implications

- Antiparasitic Potential: The TDAE-mediated synthesis of imidazole derivatives in highlights the role of chloromethyl-substituted heterocycles in developing antiparasitic agents.

- Lipophilicity and Bioavailability : The propyl group in this compound may offer improved pharmacokinetic properties compared to methyl-substituted analogs (e.g., ), as longer alkyl chains often enhance tissue penetration .

- Synthetic Flexibility: The chloromethyl group’s reactivity enables functionalization into amines, ethers, or thioethers, as seen in , where amino groups are introduced for further derivatization.

Activité Biologique

4-(Chloromethyl)-5-propylisoxazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chloromethyl group at the 4-position and a propyl group at the 5-position of the isoxazole ring. This structural configuration is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClN₃O |

| Molecular Weight | 185.62 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Research indicates that isoxazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anti-inflammatory Activity

Isoxazole derivatives are also noted for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of isoxazole derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized isoxazole derivatives, revealing that several compounds exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the isoxazole ring significantly influenced antibacterial potency .

- Anti-inflammatory Mechanisms : In a controlled experiment, a derivative of this compound was tested for its ability to reduce inflammation in a rat model of arthritis. Results showed a significant decrease in inflammatory markers compared to control groups .

- Anticancer Studies : A recent publication reported on the anticancer activity of various isoxazole derivatives, including those structurally related to this compound. The study demonstrated that these compounds could inhibit cell proliferation in breast cancer cell lines, suggesting potential therapeutic applications .

Méthodes De Préparation

Chloromethylation via Reaction with Formaldehyde and Chlorinating Agents

A classical approach to prepare 4-chloromethyl isoxazoles involves the reaction of the corresponding isoxazole with paraformaldehyde and a chlorinating agent such as anhydrous zinc chloride under acidic conditions.

For example, a related compound, 3,5-dimethyl-4-chloromethyl isoxazole, has been synthesized by reacting 3,5-dimethyl isoxazole with paraformaldehyde and anhydrous zinc chloride in ethylene dichloride solvent under hydrogen chloride gas atmosphere with reflux for 3 hours. The product was isolated by neutralization and extraction with chloroform, followed by distillation, yielding about 30% product.

However, this method uses corrosive hydrogen chloride gas, posing equipment corrosion and environmental hazards. Modifications have been introduced to avoid gaseous HCl by using concentrated hydrochloric acid and other chloromethylating agents under controlled conditions.

Although this exact method is for 3,5-dimethyl substitution, it is adaptable for 5-propyl substitution by replacing the methyl groups with propyl in the starting isoxazole.

Cyclization of β-Diketones with Hydroxylamine Derivatives

Another method involves the condensation of β-diketones substituted with propyl groups with hydroxylamine hydrochloride to form the isoxazole ring, followed by chloromethylation.

The preparation of isoxazole derivatives often starts from β-diketones and hydroxylamine hydrochloride, which undergo cyclization to form isoxazoles. Subsequent chloromethylation can be achieved by reaction with chloromethylating agents such as trioxymethylene (paraformaldehyde equivalent) and hydrochloric acid under reflux.

For example, a patent describes the synthesis of 3,5-dimethyl-4-chloromethyl isoxazole by first reacting methyl ethyl diketone with hydroxylamine hydrochloride at 42-47 °C, followed by chloromethylation with trioxymethylene and concentrated hydrochloric acid in a solvent system containing Isosorbide-5-Nitrate-dioxane at 30-100 °C. This method can be adapted for 5-propyl substitution by using the corresponding propyl-substituted diketone.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The chloromethylation step is critical and often determines the yield and purity of 4-(chloromethyl)-5-propylisoxazole. Using paraformaldehyde or trioxymethylene as the chloromethyl source in the presence of hydrochloric acid or zinc chloride is common.

The use of gaseous hydrogen chloride, while effective, is increasingly replaced by safer liquid acid systems to reduce corrosion and environmental impact.

Cyclization from β-diketones and hydroxylamine hydrochloride provides a versatile route to the isoxazole core with the desired propyl substituent at the 5-position, prior to chloromethylation.

Reaction conditions such as temperature (30-100 °C), solvent choice (dioxane derivatives, ethylene dichloride), and reaction time (several hours) are optimized to maximize yield and minimize by-products.

Purification typically involves extraction, drying over anhydrous sodium sulfate, and vacuum distillation or recrystallization.

Although direct literature on this compound is limited, the synthesis strategies for closely related chloromethyl isoxazoles and 5-substituted isoxazoles provide a strong foundation for the preparation of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.